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Foreword

Casopitant (codenamed GW679769), a potent and selective neurokinin-1 (NK1) receptor

antagonist, emerged from the laboratories of GlaxoSmithKline as a promising therapeutic agent

for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative

nausea and vomiting (PONV). Its development reached late-stage clinical trials, demonstrating

significant efficacy in mitigating these distressing side effects of medical treatments. However,

despite its promising clinical performance, the journey of Casopitant did not culminate in

regulatory approval. This technical guide provides a comprehensive overview of the discovery,

development, and eventual discontinuation of Casopitant, offering valuable insights for

researchers, scientists, and drug development professionals in the fields of pharmacology and

oncology.

Introduction: The Unmet Need in Emesis Control
Chemotherapy-induced nausea and vomiting remains a significant burden for cancer patients,

often leading to a decreased quality of life and, in some cases, non-compliance with life-saving

treatments. The emetic response to chemotherapy is a complex process involving multiple

neurotransmitter pathways. While the introduction of 5-hydroxytryptamine type 3 (5-HT3)

receptor antagonists in the 1990s marked a significant advancement in managing acute CINV,

delayed-onset nausea and vomiting, occurring 24 to 120 hours after chemotherapy, remained a

clinical challenge.
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The discovery of the role of Substance P, a neuropeptide that exerts its effects through the NK1

receptor, in the emetic reflex pathway opened a new avenue for antiemetic drug development.

The NK1 receptor is densely expressed in key areas of the brainstem involved in the vomiting

reflex, including the nucleus tractus solitarius and the area postrema. Blockade of this receptor

was hypothesized to provide a broader spectrum of antiemetic activity, particularly against

delayed CINV. This hypothesis spurred the development of a new class of drugs: the NK1

receptor antagonists, with Casopitant being a prominent second-generation candidate.

Discovery and Preclinical Development of
Casopitant (GW679769)
Casopitant, a piperazine derivative, was developed by GlaxoSmithKline as a highly selective

and potent antagonist of the human NK1 receptor. While specific binding affinity data for the

human NK1 receptor is not readily available in the public domain, an in vitro study on ferret

brain NK1 receptors demonstrated a high affinity with an IC50 of 0.16 nmol/L.

Preclinical Efficacy in Animal Models
The ferret is a well-established animal model for studying emesis due to its anatomical and

physiological similarities to the human emetic reflex. Preclinical studies in ferrets demonstrated

that Casopitant effectively inhibited both acute and delayed emesis induced by the highly

emetogenic chemotherapeutic agent, cisplatin.

Table 1: Summary of Preclinical Pharmacokinetics of Casopitant in Ferrets

Parameter Value Reference

Absorption
Rapidly absorbed following

intraperitoneal administration

Brain Penetration

Plasma and brain

concentrations approximately

equal at 2 hours post-dosing

Metabolism

Primarily metabolized into two

major oxidative metabolites

(M1 and M2)
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Mechanism of Action: Targeting the Substance
P/NK1 Receptor Pathway
Substance P, the endogenous ligand for the NK1 receptor, is a key mediator of both central and

peripheral emetic signals. Chemotherapeutic agents can induce the release of Substance P in

both the gut and the brainstem. By binding to NK1 receptors, Substance P triggers a signaling

cascade that ultimately leads to the sensation of nausea and the act of vomiting.

Casopitant acts as a competitive antagonist at the NK1 receptor, preventing Substance P from

binding and initiating this signaling cascade. The NK1 receptor is a G-protein coupled receptor

(GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a downstream

signaling pathway involving the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG

activates protein kinase C (PKC), leading to a cellular response.
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Figure 1: NK1 Receptor Signaling Pathway
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Figure 1: NK1 Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b10773042?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development: Efficacy and Safety in
Humans
Casopitant underwent a comprehensive clinical development program, including Phase I, II,

and III trials, to evaluate its efficacy and safety in preventing CINV and PONV.

Pharmacokinetics in Humans
Pharmacokinetic studies in healthy volunteers and patients revealed that Casopitant is orally

bioavailable and demonstrates a pharmacokinetic profile suitable for once-daily dosing. The

metabolism of Casopitant is primarily mediated by the cytochrome P450 enzyme CYP3A4.

This raised considerations for potential drug-drug interactions, particularly with other drugs

metabolized by the same enzyme.

Table 2: Human Pharmacokinetic Parameters of Casopitant (Oral Administration)

Parameter Value Reference

Volume of Distribution 300 L

Clearance 55 L/h

Cmax (150 mg single dose)

~16% increase with

dexamethasone and

ondansetron

AUC (150 mg single dose)

~28% increase with

dexamethasone and

ondansetron

Phase II Clinical Trials
Phase II studies were designed to establish the optimal dose and to obtain initial evidence of

the efficacy of Casopitant. A large, randomized, double-blind, placebo-controlled Phase II trial

in patients receiving moderately emetogenic chemotherapy (MEC) demonstrated that

Casopitant, in combination with a 5-HT3 antagonist (ondansetron) and dexamethasone,

significantly improved the complete response (CR) rate (defined as no emesis and no use of

rescue medication) compared to the control group.
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Table 3: Efficacy of Casopitant in a Phase II Trial for MEC-induced CINV (Overall Phase: 0-

120 hours)

Treatment Group
Complete
Response (CR)
Rate

p-value vs. Control Reference

Control (Ondansetron

+ Dexamethasone)
69.4% -

Casopitant 50 mg +

Control
80.8% 0.0127

Casopitant 100 mg +

Control
78.5% 0.0127

Casopitant 150 mg +

Control
84.2% 0.0127

Phase III Clinical Trials
The promising results from Phase II led to a robust Phase III program to confirm the efficacy

and safety of Casopitant in larger patient populations for both MEC and highly emetogenic

chemotherapy (HEC).

A multinational, randomized, double-blind, placebo-controlled Phase III trial in over 1,900

patients receiving MEC (primarily anthracycline and cyclophosphamide-based regimens)

confirmed the superiority of Casopitant-containing regimens over the standard of care.

Table 4: Efficacy of Casopitant in a Phase III Trial for MEC-induced CINV (Overall Phase: 0-

120 hours)
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Treatment Group
Complete
Response (CR)
Rate

p-value vs. Control Reference

Control (Ondansetron

+ Dexamethasone)
59% -

Casopitant (150 mg

PO, Day 1) + Control
73% < 0.0001

Casopitant (150 mg

PO Day 1, 50 mg PO

Days 2-3) + Control

73% < 0.0001

Casopitant (90 mg IV

Day 1, 50 mg PO

Days 2-3) + Control

74% < 0.0001

In patients receiving HEC, primarily high-dose cisplatin, the addition of Casopitant to a

standard antiemetic regimen of a 5-HT3 antagonist and dexamethasone also resulted in a

statistically significant and clinically meaningful improvement in the control of CINV.

Safety and Tolerability
Across the clinical trial program, Casopitant was generally well-tolerated. The incidence of

adverse events was broadly similar between the Casopitant and control arms. The most

commonly reported adverse events were consistent with those expected in a population of

patients receiving chemotherapy.

Table 5: Common Adverse Events Reported in Casopitant Clinical Trials
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Adverse Event Frequency Reference

Neutropenia Similar across treatment arms

Alopecia Similar across treatment arms

Fatigue Similar across treatment arms

Leukopenia Similar across treatment arms

Constipation Similar across treatment arms

Discontinuation of Regulatory Filings
Despite the positive efficacy and safety data from the extensive Phase III program,

GlaxoSmithKline announced in September 2009 the difficult decision to discontinue the

regulatory filings for Casopitant (brand names Zunrisa/Rezonic). The company stated that this

decision was made after consultation with regulatory authorities and was based on the

assessment that "significant further safety data would be required to support the registration of

casopitant on a worldwide basis, which would take a considerable time to produce." The

specific nature of the required safety data was not publicly disclosed by the company.

Experimental Protocols
NK1 Receptor Binding Assay
The affinity of Casopitant for the NK1 receptor was likely determined using a competitive

radioligand binding assay. The following is a generalized protocol based on standard methods

for such assays.
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Figure 2: General Workflow for NK1 Receptor Binding Assay
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Figure 2: General Workflow for NK1 Receptor Binding Assay

Protocol:
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Membrane Preparation: Membranes are prepared from a cell line stably expressing the

human NK1 receptor. Cells are homogenized in a suitable buffer and centrifuged to pellet the

membranes, which are then resuspended.

Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled NK1 receptor

ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence

of varying concentrations of the unlabeled test compound (Casopitant).

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a

set time to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. Unbound

radioligand passes through the filter.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki)

is then calculated using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis Model in Ferrets
The antiemetic efficacy of Casopitant was evaluated in the cisplatin-induced emesis model in

ferrets, a standard preclinical model for CINV.
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Figure 3: Workflow for Cisplatin-Induced Emesis Model in Ferrets
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Figure 3: Workflow for Cisplatin-Induced Emesis Model in Ferrets

Protocol:

Animal Acclimatization: Male ferrets are acclimatized to the laboratory conditions and

handling procedures.

Dosing: Animals are pre-treated with either the test compound (Casopitant) at various doses

or the vehicle control, typically administered orally or intraperitoneally.
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Induction of Emesis: After a set pre-treatment time, emesis is induced by the administration

of a high dose of cisplatin (e.g., 10 mg/kg, intraperitoneally).

Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute

emesis, or longer for delayed emesis), and the number of retches and vomits are recorded

by a trained observer.

Data Analysis: The primary endpoints are the total number of emetic episodes (retches and

vomits) and the latency to the first emetic episode. The efficacy of the test compound is

determined by its ability to significantly reduce the number of emetic episodes compared to

the vehicle control group.

Conclusion
Casopitant represented a significant effort in the development of a second-generation NK1

receptor antagonist for the management of CINV and PONV. Its journey through extensive

preclinical and clinical development showcased a promising efficacy and safety profile,

validating the therapeutic potential of targeting the Substance P/NK1 receptor pathway. The

ultimate decision to withdraw its regulatory filings, based on the need for additional long-term

safety data, underscores the rigorous and often unpredictable nature of drug development. The

story of Casopitant provides a valuable case study for the scientific community, highlighting

both the successes in rational drug design and the significant hurdles that must be overcome to

bring a new therapeutic agent to patients. The wealth of data generated during its development

continues to contribute to our understanding of the neurobiology of emesis and the

pharmacology of NK1 receptor antagonists.

To cite this document: BenchChem. [The Rise and Discontinuation of Casopitant: A Technical
Review of a Potent Antiemetic]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10773042#discovery-and-development-history-of-
casopitant-as-an-antiemetic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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